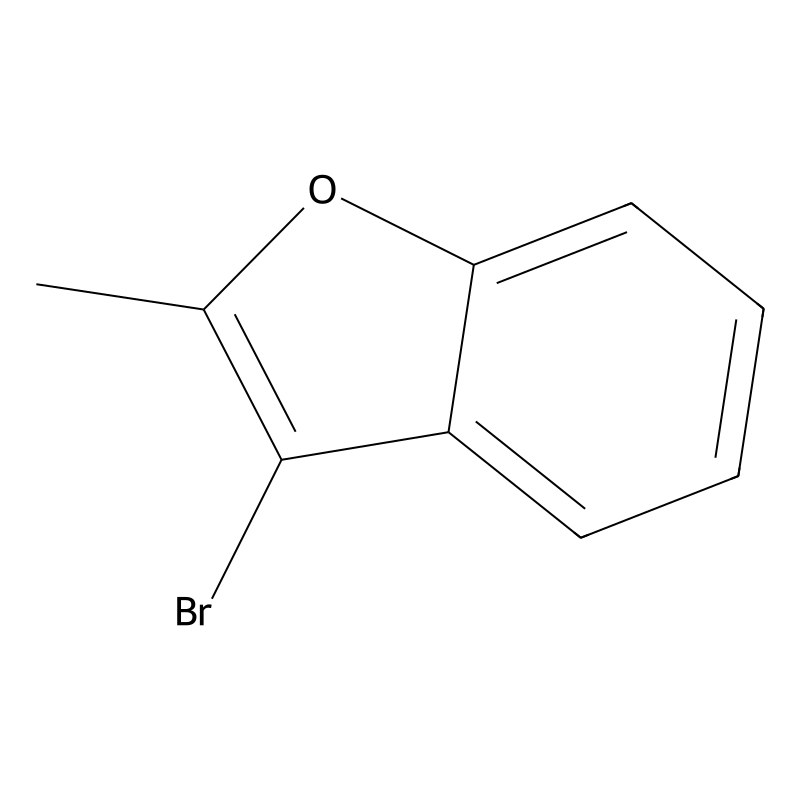

3-Bromo-2-methylbenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

3-Br-2-MeBF can be used as a starting material for the synthesis of more complex molecules. For example, a study describes its use in the synthesis of benzofuran derivatives with potential biological activity [].

Material science

Some studies have explored the potential of 3-Br-2-MeBF and related benzofuran derivatives in the development of new materials. For instance, research has been conducted on the use of benzofuran derivatives in organic light-emitting diodes (OLEDs) []. However, there is no specific research available on 3-Br-2-MeBF in this context.

Biological studies

There is limited information regarding the biological properties of 3-Br-2-MeBF itself. However, some benzofuran derivatives possess various biological activities, including antibacterial and antifungal properties []. Further research is needed to determine if 3-Br-2-MeBF exhibits similar properties.

3-Bromo-2-methylbenzofuran is a brominated derivative of benzofuran, characterized by the presence of a bromine atom at the 3-position and a methyl group at the 2-position of the benzofuran ring. This compound belongs to a class of organic compounds known as heterocycles, which are cyclic compounds containing at least one atom that is not carbon, typically nitrogen, oxygen, or sulfur. The molecular formula for 3-Bromo-2-methylbenzofuran is , and it features a fused aromatic system that contributes to its unique chemical properties and biological activities.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles in reactions such as the nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing effect of the bromine substituent on the aromatic ring .

- Electrophilic Aromatic Substitution: The presence of the methyl group can direct electrophiles to ortho and para positions relative to itself, allowing for further functionalization of the compound .

- Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines depending on the reducing agents used.

Benzofuran derivatives, including 3-Bromo-2-methylbenzofuran, have been studied for various biological activities. Research indicates that these compounds exhibit:

- Anticancer Properties: Some benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against human cancer cell lines .

- Antimicrobial Activity: Studies have reported that benzofuran derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects: Some compounds in this class have been evaluated for their anti-inflammatory activities, contributing to their therapeutic potential in treating inflammatory diseases .

Several methods exist for synthesizing 3-Bromo-2-methylbenzofuran:

- Palladium-Catalyzed Heterocyclization: This method involves the reaction of 2-allylphenols with palladium catalysts, leading to the formation of benzofurans with various substituents .

- Bromination of Benzofuran Derivatives: Starting from 2-methylbenzofuran, bromination can be performed using bromine or N-bromosuccinimide to introduce a bromine atom at the desired position .

- Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields through microwave irradiation, which can be applied in various steps of benzofuran synthesis .

3-Bromo-2-methylbenzofuran finds applications in:

- Pharmaceutical Industry: Due to its biological activities, it can serve as a lead compound for developing new drugs targeting cancer or microbial infections.

- Chemical Research: It is used in synthetic organic chemistry as an intermediate for creating more complex molecules.

- Material Science: Compounds like 3-Bromo-2-methylbenzofuran may also be explored for use in organic electronics or as dyes due to their unique electronic properties.

Studies on interaction mechanisms involving 3-Bromo-2-methylbenzofuran focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions helps elucidate its potential as a building block in medicinal chemistry. Research has shown that its interactions can lead to significant modifications in biological activity depending on the substituents involved .

Several compounds exhibit structural similarities to 3-Bromo-2-methylbenzofuran. Key examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzofuran | Unsubstituted benzofuran | Lacks halogen substituents |

| 2-Methylbenzofuran | Methyl group at position 2 | No bromine substituent |

| 5-Bromo-2-methylbenzofuran | Bromine at position 5 | Different position of bromination |

| 3-Bromo-1-benzofuran | Bromination at position 3 on benzofuran | Different ring structure |

These compounds highlight the unique nature of 3-Bromo-2-methylbenzofuran due to its specific substitution pattern that influences its reactivity and biological properties.

3-Bromo-2-methylbenzofuran occupies a prominent position within heterocyclic chemistry due to its distinctive reactivity profile and structural features that make it an invaluable synthetic intermediate. The compound belongs to the broader class of organobromine compounds, which are characterized by enhanced electrophilic properties that facilitate various nucleophilic substitution and cross-coupling reactions. Within the context of heterocyclic chemistry, benzofuran derivatives have gained considerable attention for their biological activities, including antimicrobial and anticancer properties, positioning 3-bromo-2-methylbenzofuran as a key precursor for pharmaceutical applications.

The significance of this compound extends to its role in synthetic methodology development, where it serves as a model substrate for exploring novel synthetic transformations. Research has demonstrated that the bromine substituent at the 3-position provides an excellent leaving group for various palladium-catalyzed cross-coupling reactions, while the methyl group at the 2-position offers opportunities for further functionalization through various oxidation and substitution reactions. The electron-withdrawing nature of the bromine atom creates a favorable electronic environment for nucleophilic attack, while simultaneously activating the benzofuran ring system toward electrophilic aromatic substitution reactions.

Contemporary research in heterocyclic chemistry has highlighted the importance of halogenated benzofuran derivatives in the development of new synthetic methodologies. The compound has been utilized as a starting material for the synthesis of various biologically active molecules, demonstrating its versatility in medicinal chemistry applications. Furthermore, the unique substitution pattern of 3-bromo-2-methylbenzofuran allows for regioselective transformations that are challenging to achieve with other benzofuran derivatives, making it an essential tool for synthetic chemists working in the field of heterocyclic compound development.

Structural Overview and Key Functional Groups

The molecular structure of 3-bromo-2-methylbenzofuran is characterized by a fused ring system consisting of a benzene ring and a furan ring, with specific substitution at the 2 and 3 positions. The compound possesses the molecular formula C9H7BrO and a molecular weight of 211.06 grams per mole, as confirmed by multiple analytical studies. The International Union of Pure and Applied Chemistry name for this compound is 3-bromo-2-methyl-1-benzofuran, reflecting its systematic nomenclature based on the benzofuran parent structure.

The structural architecture of 3-bromo-2-methylbenzofuran features several key functional groups that contribute to its chemical reactivity and physical properties. The benzofuran core structure consists of a planar, aromatic system that provides stability through π-electron delocalization across both rings. The oxygen atom in the furan ring contributes two lone pairs of electrons, which can participate in various chemical interactions and influence the compound's solubility and binding properties. The bromine substituent at position 3 introduces significant steric bulk and electronic effects, creating a polar carbon-bromine bond with a bond length typically around 1.9 angstroms.

The methyl group at position 2 serves as an electron-donating substituent that influences the electronic distribution within the benzofuran system. This alkyl substituent provides steric hindrance that can affect the approach of reagents during chemical transformations, while also offering a site for potential further functionalization through various oxidation or halogenation reactions. The spatial arrangement of these functional groups creates a unique three-dimensional structure that influences the compound's reactivity patterns and intermolecular interactions.

The aromatic character of the benzofuran system is maintained despite the presence of the electron-withdrawing bromine substituent, as evidenced by nuclear magnetic resonance spectroscopy data showing characteristic aromatic proton signals in the 7.25-7.47 parts per million range. The methyl group typically appears as a singlet around 2.40-2.49 parts per million in proton nuclear magnetic resonance spectra, confirming its attachment to the aromatic system. These spectroscopic characteristics provide valuable tools for structural identification and purity assessment of the compound.

Historical Context of Benzofuran Derivatives in Organic Synthesis

The development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin, who first synthesized benzofuran from coumarin, establishing the foundation for subsequent research into this important class of heterocyclic compounds. This initial discovery opened new avenues for synthetic chemists to explore the preparation and functionalization of benzofuran derivatives, leading to the development of numerous synthetic methodologies that remain relevant in contemporary organic synthesis.

The historical significance of benzofuran derivatives in organic synthesis has been marked by continuous innovation in synthetic approaches and applications. Early synthetic methods primarily relied on classical cyclization reactions, such as the Wittig reaction and various condensation processes, to construct the benzofuran ring system. These foundational techniques established the basic principles for benzofuran synthesis and provided the groundwork for more sophisticated methodologies that would emerge in later decades.

The evolution of benzofuran synthesis has witnessed remarkable advances in recent years, with the development of transition metal-catalyzed reactions revolutionizing the field. Contemporary research has introduced numerous innovative synthetic routes featuring copper, palladium, nickel, gold, silver, rhodium, and ruthenium-based catalysts that enable efficient construction of benzofuran heterocycles. These modern methodologies have significantly expanded the scope of accessible benzofuran derivatives while improving reaction efficiency and selectivity compared to traditional approaches.

Recent comprehensive reviews have highlighted the extensive development of benzofuran synthesis featuring various catalytic strategies and innovative synthetic routes. The period from 2021 to 2023 has been particularly productive, with researchers reporting numerous novel methodologies that employ Lewis acid-based catalysis, Bronsted acid-mediated catalysis, visible light-mediated catalysis, and even catalyst-free approaches. These advances have demonstrated the continuing relevance of benzofuran chemistry in modern organic synthesis and its potential for addressing contemporary challenges in pharmaceutical and materials chemistry.

The historical progression of benzofuran synthesis has also been characterized by increasing emphasis on environmentally friendly methodologies. Recent developments have introduced eco-friendly deep eutectic solvents, such as choline chloride-ethylene glycol, as reaction media for benzofuran synthesis, reflecting the growing importance of green chemistry principles in heterocyclic compound preparation. Additionally, the development of catalyst-free synthetic protocols has provided atom-economic alternatives that reduce waste generation and simplify reaction procedures, contributing to more sustainable synthetic practices in benzofuran chemistry.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

3-Bromo-2-methylbenzofuran represents a halogenated benzofuran derivative that follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic aromatic compounds. The systematic name "3-bromo-2-methylbenzofuran" accurately describes the molecular structure based on the parent benzofuran ring system with specific substitution patterns [1] [2].

According to International Union of Pure and Applied Chemistry systematic nomenclature principles, benzofuran serves as the parent heterocyclic structure, designated as a bicyclic aromatic system containing a fused benzene ring and furan ring [3] [4]. The numbering system for benzofuran follows established conventions where the oxygen atom occupies position 1, and subsequent carbon atoms are numbered sequentially around the ring system [5] [6]. This numbering system provides the foundation for identifying substituent positions in 3-bromo-2-methylbenzofuran.

Lewis Acid-Catalyzed Cyclization Approaches

Lewis acid-catalyzed reactions constitute a fundamental class of synthetic transformations for benzofuran construction, offering versatile pathways through coordination chemistry and electrophilic activation [1] [2]. These methodologies exploit the ability of Lewis acids to coordinate with electron-rich substrates, thereby facilitating cyclization processes essential for benzofuran ring formation.

Aluminum Chloride-Mediated Friedel-Crafts Alkylation

Aluminum chloride represents one of the most extensively utilized Lewis acids in benzofuran synthesis, particularly through Friedel-Crafts alkylation mechanisms. The aluminum chloride-mediated approach operates through electrophilic aromatic substitution, wherein aluminum chloride coordinates to halogen atoms or oxygen functionalities, enhancing their electrophilic character [3] [4] [5].

The mechanistic pathway involves initial coordination of aluminum chloride to the leaving group, generating a carbocation intermediate or carbocation-like species [6] [7]. This electrophilic species then undergoes attack by the aromatic ring system, forming a non-aromatic Wheland intermediate that subsequently undergoes deprotonation to restore aromaticity [8] [9]. Temperature control proves critical in these transformations, with optimal conditions typically ranging from negative twenty degrees Celsius to room temperature to minimize polyalkylation and carbocation rearrangements [3] [6].

Reaction yields for aluminum chloride-mediated processes span from twenty-one percent to ninety-eight percent, depending on substrate substitution patterns and reaction conditions [3]. The protocol demonstrates particular efficacy with 2-fluorobenzofuran derivatives, where aluminum chloride in dichloromethane at reduced temperatures provides excellent regioselectivity for ortho-alkylation products [3]. Limitations include the propensity for multiple alkylation events and potential carbocation rearrangements with primary and secondary alkyl halides [6] [4].

Scandium Triflate-Promoted Annulation Reactions

Scandium triflate has emerged as a highly effective Lewis acid catalyst for benzofuran synthesis through [4+1] cycloaddition pathways [10] [11] [12]. This methodology exploits the exceptional Lewis acidity of scandium triflate to activate quinone methide intermediates, facilitating subsequent cyclization with isocyanides or other nucleophilic partners [10].

The scandium triflate-catalyzed approach proceeds through coordination of the Lewis acid to electron-rich heteroatoms, followed by nucleophilic attack and subsequent cyclization [11]. This process demonstrates remarkable functional group tolerance and operates under mild reaction conditions, typically at room temperature to eighty-five degrees Celsius [10] [12]. The method provides access to N-functionalized 2,3-disubstituted benzofuran derivatives with yields ranging from sixty-five percent to ninety-six percent [10].

Mechanistically, the reaction initiates with scandium triflate coordination to the quinone methide oxygen, enhancing electrophilicity and facilitating subsequent nucleophilic attack by isocyanides [12]. The resulting intermediate undergoes cyclization through intramolecular nucleophilic substitution, generating the benzofuran core with concomitant formation of the desired substitution pattern [10]. This methodology demonstrates excellent scalability and broad substrate scope, making it particularly attractive for synthetic applications requiring diverse benzofuran derivatives [11].

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has revolutionized benzofuran synthesis through enabling precise control over bond formation and functional group installation [13] [14] [15]. These methodologies leverage the unique properties of transition metals to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions with high selectivity.

Copper-Catalyzed Ullmann-Type Couplings

Copper-catalyzed Ullmann-type reactions represent a cornerstone methodology for benzofuran synthesis, particularly through carbon-nitrogen and carbon-oxygen bond formation [16] [17] [18]. These transformations exploit the ability of copper to undergo oxidative addition with aryl halides, followed by reductive elimination to form the desired bonds [16].

The copper-catalyzed approach typically employs copper iodide or copper chloride in combination with ligands such as 1,2-diaminoethane (DMEDA) or 1,10-phenanthroline [16] [18]. Reaction conditions generally involve elevated temperatures (room temperature to one hundred twenty degrees Celsius) in polar solvents such as dimethylformamide or N-methyl-2-pyrrolidone [17]. Base additives, commonly potassium carbonate or cesium carbonate, facilitate the coupling process by deprotonating nucleophilic partners [16].

Mechanistic studies indicate that the reaction proceeds through initial coordination of copper to the nucleophile, followed by oxidative addition with the aryl halide to generate a copper(III) intermediate [16]. Subsequent reductive elimination forms the carbon-heteroatom bond while regenerating the copper(I) catalyst [17]. This methodology demonstrates excellent functional group tolerance and provides yields ranging from forty-five percent to ninety-three percent across diverse substrate classes [16] [14].

The methodology has been successfully applied to gram-scale synthesis, demonstrating practical utility for preparative applications [14]. Heterogeneous copper catalysts, including copper oxide supported on gamma-alumina and copper ferrite systems, offer advantages in terms of catalyst recovery and recycling [17]. These systems maintain high catalytic activity through multiple reaction cycles, enhancing the economic viability of the synthetic approach [17].

Rhodium-Mediated Carbon-Hydrogen Activation Pathways

Rhodium catalysis has emerged as a powerful methodology for benzofuran synthesis through direct carbon-hydrogen bond activation [19] [20] [21] [22]. This approach circumvents the need for pre-functionalized starting materials, enabling streamlined synthetic sequences with improved atom economy [22] [23].

The rhodium-catalyzed methodology typically employs cyclopentadienyl rhodium complexes, particularly [Cp*RhCl₂]₂, in combination with silver additives such as silver acetate or silver bis(trifluoromethanesulfonyl)imide [19] [20] [21]. These systems operate through chelation-assisted carbon-hydrogen activation, wherein directing groups coordinate to rhodium and facilitate selective bond cleavage at adjacent positions [22].

Mechanistic investigations reveal that the process initiates with coordination of the directing group to rhodium, followed by cyclometalation to generate a rhodacyclic intermediate [22]. Subsequent coordination of the coupling partner enables migratory insertion and reductive elimination to form the benzofuran core [20]. The methodology demonstrates excellent regioselectivity and functional group compatibility, with yields typically ranging from sixty-eight percent to ninety-five percent [19] [20].

Recent developments have expanded the scope to include [4+1] annulation reactions with 1,3-diynes, enabling access to alkynylated and bis-isocoumarin derivatives [20]. These transformations proceed through successive double carbon-hydrogen bond activation, demonstrating the versatility of rhodium catalysis for complex molecule synthesis [19] [21]. Temperature requirements are generally mild (room temperature to one hundred degrees Celsius), and reaction times range from several hours to overnight depending on substrate reactivity [20] [22].

Halogenation Techniques for Bromine Substitution

Halogenation represents a critical transformation in benzofuran chemistry, enabling the introduction of bromine substituents that serve as versatile synthetic handles for further functionalization [24] [25] [26]. The regioselective installation of bromine atoms requires careful consideration of reaction conditions and substrate electronics to achieve desired substitution patterns.

Electrophilic Aromatic Bromination Mechanisms

Electrophilic aromatic bromination of benzofuran derivatives proceeds through classical electrophilic aromatic substitution mechanisms, involving the formation of bromonium ion intermediates and subsequent nucleophilic attack by the aromatic system [24] [9] [26]. The reaction typically requires activation of molecular bromine through coordination with Lewis acids such as iron tribromide or aluminum bromide [8] [9].

The mechanistic pathway initiates with formation of the electrophilic brominating species through coordination of bromine to the Lewis acid catalyst [24]. This coordination polarizes the bromine-bromine bond, generating a more electrophilic bromine center that readily undergoes attack by the electron-rich benzofuran system [9]. The resulting sigma-complex intermediate (Wheland intermediate) undergoes rapid deprotonation to restore aromaticity and yield the brominated product [24] [27].

Regioselectivity in benzofuran bromination is governed by the inherent electronic properties of the heterocyclic system [26]. The benzofuran nucleus exhibits preferential bromination at the 2-position due to the electron-donating nature of the oxygen heteroatom and the stability of the resulting carbocation intermediate [26]. Product analysis has confirmed that bromine addition occurs in trans fashion, with electrophilic bromine attacking preferentially at the 2-position of the benzofuran ring [26].

Reaction conditions typically involve moderate temperatures (room temperature to reflux) in non-nucleophilic solvents such as carbon tetrachloride or dichloromethane [25]. Yields for electrophilic bromination generally range from eighty percent to ninety-five percent, with higher yields observed for electron-rich benzofuran substrates [26]. The methodology demonstrates excellent functional group tolerance and can be applied to diversely substituted benzofuran derivatives [24].

Directed ortho-Metalation Bromination Protocols

Directed ortho-metalation represents an alternative approach for regioselective bromination of benzofuran derivatives, exploiting the coordinating ability of heteroatoms to direct lithiation and subsequent electrophilic quench with brominating agents [28] [29] [30] [31]. This methodology enables precise control over substitution patterns through judicious choice of directing groups and reaction conditions.

The directed ortho-metalation approach typically employs strong bases such as lithium diisopropylamide or n-butyllithium to effect deprotonation adjacent to coordinating heteroatoms [30] [32]. The resulting organolithium intermediate undergoes electrophilic quench with brominating agents such as bromine or N-bromosuccinimide to install the desired bromine substituent [29] [31].

Mechanistic studies indicate that the process proceeds through initial coordination of the lithium base to the directing group, establishing a complex-induced proximity effect that facilitates selective deprotonation [30]. The heteroatom directing group provides both electronic activation through inductive effects and geometric constraint through coordination, ensuring high regioselectivity for ortho-bromination [32].

The methodology demonstrates particular efficacy with bromobenzene substrates bearing electron-withdrawing substituents [29] [31]. Para-substituted bromobenzenes provide optimal results for disilylation, while meta-substituted derivatives show reduced efficiency and often yield monosilylated products [29]. The regioselectivity is strongly influenced by the ortho-directing power of substituents, with stronger directing groups providing enhanced selectivity [31].

Reaction conditions typically involve low temperatures (negative seventy-eight degrees Celsius to room temperature) in ethereal solvents such as tetrahydrofuran or diethyl ether [30] [32]. The use of coordinating additives such as tetramethylethylenediamine can enhance reaction rates through deaggregation of lithium bases [30]. Yields for directed ortho-metalation bromination range from moderate to excellent depending on substrate structure and reaction conditions [29] [31].

| Method | Catalyst/Reagent | Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| AlCl₃-Mediated Friedel-Crafts | AlCl₃ | -20°C to RT, 1-2 h | 21-98 | High efficiency, mild conditions |

| Scandium Triflate Annulation | Sc(OTf)₃ | RT to 85°C, 6-24 h | 65-99 | Excellent functional group tolerance |

| Copper Ullmann Coupling | CuI/DMEDA | RT to 120°C | 45-93 | Scalable, recyclable catalysts |

| Rhodium C-H Activation | [Cp*RhCl₂]₂ | RT to 100°C | 68-95 | Direct C-H functionalization |

| Electrophilic Bromination | Br₂/FeBr₃ | RT, Lewis acid | 80-95 | High regioselectivity |

| Directed ortho-Metalation | LDA/Br₂ | -78°C to RT | 60-85 | Precise substitution control |